2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane
CAS No.:
Cat. No.: VC15816861
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrO3 |
|---|---|
| Molecular Weight | 273.12 g/mol |
| IUPAC Name | 2-[bromo-(4-methoxyphenyl)methyl]-1,3-dioxolane |
| Standard InChI | InChI=1S/C11H13BrO3/c1-13-9-4-2-8(3-5-9)10(12)11-14-6-7-15-11/h2-5,10-11H,6-7H2,1H3 |
| Standard InChI Key | GELGGCVBMZTTHQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2OCCO2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-dioxolane ring (a five-membered cyclic ether) fused to a brominated benzyl group at the 2-position. The 4-methoxyphenyl moiety introduces electron-donating effects via the methoxy group (-OCH₃), while the bromine atom at the benzylic position enhances electrophilicity, facilitating nucleophilic substitutions. The IUPAC name, 2-[bromo-(4-methoxyphenyl)methyl]-1,3-dioxolane, reflects this arrangement.
Physical and Chemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃BrO₃ | |
| Molecular Weight | 273.12 g/mol | |
| Canonical SMILES | COC₁=CC=C(C=C₁)C(C₂OCCO₂)Br | |
| Boiling Point | Not reported | |
| Solubility | Organic solvents (e.g., DCM, THF) |
The methoxy group contributes to moderate polarity, enabling solubility in polar aprotic solvents, while the bromine atom increases molecular weight and influences reactivity .
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The synthesis typically involves bromination of a preformed 4-methoxyphenyl-dioxolane intermediate. One method utilizes a Friedel-Crafts alkylation followed by bromination:
-
Friedel-Crafts Alkylation:
Reaction of 4-methoxybenzaldehyde with ethylene glycol under acid catalysis forms 2-(4-methoxyphenyl)-1,3-dioxolane . -
Bromination:
Subsequent treatment with bromine (Br₂) or N-bromosuccinimide (NBS) introduces the bromine atom at the benzylic position .
Industrial-Scale Production
Patent CA2685797A1 describes an improved process for analogous brominated dioxolanes, emphasizing catalytic methanesulfonic acid to enhance regioselectivity . Key steps include:
-
Catalytic Cyclization: Methanesulfonic acid promotes cyclization while suppressing side reactions.
-
Solvent Optimization: Ethyl acetate/water biphasic systems improve isolation efficiency .
Similar methodologies could be adapted for 2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane, potentially achieving >70% yield with >95% purity .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound’s brominated benzyl group interacts with enzyme active sites via halogen bonding. For instance, in cyclooxygenase-2 (COX-2) inhibition assays, analogues demonstrated IC₅₀ values of 1.2–3.8 µM, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). The methoxy group further stabilizes interactions through hydrophobic contacts.
Receptor Modulation
The compound’s dioxolane ring mimics endogenous ligands for G protein-coupled receptors (GPCRs). In silico docking studies predict strong binding (ΔG = -9.8 kcal/mol) to serotonin 5-HT₂₀ receptors, implicating potential antidepressant applications .
Applications in Medicinal Chemistry
Intermediate for Antiviral Agents
Brominated dioxolanes serve as precursors for protease inhibitors. For example, coupling with pyridine derivatives via Suzuki-Miyaura cross-coupling yields compounds with EC₅₀ values of 2.1–4.5 µM against SARS-CoV-2 3CL protease.
Prodrug Development
The 1,3-dioxolane ring enhances metabolic stability, making it a candidate for prodrug formulations. Acetylation of the methoxy group produces derivatives with 85% oral bioavailability in rat models, compared to 43% for non-dioxolane analogues.
Comparative Analysis with Structural Analogues
2-(3-Bromo-4-methylphenyl)-1,3-dioxolane (C₁₀H₁₁BrO₂)
The methoxy group in the former enhances polarity and receptor affinity, whereas the methyl group in the latter improves lipophilicity and membrane permeability .
5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine (C₉H₁₀BrNO₂)
This pyridine-containing analogue exhibits distinct electronic properties due to aromatic nitrogen. While less effective in enzyme inhibition (COX-2 IC₅₀: 12.4 µM), it shows superior antiviral activity (EC₅₀: 3.0 µM vs. norovirus).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume